molecular formula C15H18N4O2 B2824678 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(3-methoxyphenyl)ethan-1-one CAS No. 2309731-29-9

1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(3-methoxyphenyl)ethan-1-one

Cat. No.: B2824678
CAS No.: 2309731-29-9
M. Wt: 286.335
InChI Key: ZOIPISXELBHOHL-UHFFFAOYSA-N
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Description

1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(3-methoxyphenyl)ethan-1-one is a synthetic organic compound that features a triazole ring, an azetidine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(3-methoxyphenyl)ethan-1-one typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Azetidine Ring Formation: The azetidine ring can be synthesized via cyclization reactions involving amines and haloalkanes.

    Coupling Reactions: The triazole and azetidine intermediates are then coupled using reagents such as coupling agents (e.g., EDC, DCC) to form the desired compound.

    Methoxyphenyl Group Introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(3-methoxyphenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with halogen or other substituents replacing hydrogen atoms.

Scientific Research Applications

1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(3-methoxyphenyl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as an antifungal, antibacterial, or anticancer agent.

Mechanism of Action

The mechanism of action of 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(3-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to inhibit certain enzymes by binding to their active sites, while the azetidine ring can interact with biological membranes, affecting their function. The methoxyphenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-(1H-1,2,4-triazol-1-yl)propyl)-2-(3-methoxyphenyl)ethan-1-one
  • 1-(3-(1H-1,2,4-triazol-1-yl)butyl)-2-(3-methoxyphenyl)ethan-1-one

Uniqueness

1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(3-methoxyphenyl)ethan-1-one is unique due to the presence of the azetidine ring, which is less common in similar compounds. This structural feature may confer distinct biological activities and pharmacokinetic properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(3-methoxyphenyl)-1-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-21-14-4-2-3-12(5-14)6-15(20)18-7-13(8-18)9-19-11-16-10-17-19/h2-5,10-11,13H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOIPISXELBHOHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)N2CC(C2)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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